molecular formula C16H15N3O2S2 B2668202 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034241-62-6

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2668202
CAS No.: 2034241-62-6
M. Wt: 345.44
InChI Key: RBJQXMGQTCVPIV-UHFFFAOYSA-N
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Description

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, a pyrazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with enzymes or receptors, modulating their activity. For example, thiophene derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-12-4-6-13(7-5-12)23(20,21)19-11-14-16(18-9-8-17-14)15-3-2-10-22-15/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJQXMGQTCVPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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